(2,2-Difluoropropyl)benzene
Description
(2,2-Difluoropropyl)benzene (CAS 58325-18-1) is a fluorinated aromatic compound characterized by a benzene ring substituted with a 2,2-difluoropropyl group. This structure confers unique physicochemical properties, such as enhanced electronegativity and stability, making it valuable in pharmaceutical and agrochemical synthesis. Fluorine atoms at the propyl chain’s β-position influence electronic distribution and steric effects, distinguishing it from non-fluorinated or mono-fluorinated analogs.
Properties
CAS No. |
58325-18-1 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
2,2-difluoropropylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
JLDFMVVPISHAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoropropyl)benzene typically involves the reaction of benzene with a suitable difluoropropylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-difluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of difluoropropylcyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Difluorobenzoic acids.
Reduction: Difluoropropylcyclohexane derivatives.
Scientific Research Applications
(2,2-Difluoropropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Difluoropropyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the electronic distribution within the molecule, enhancing its reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs of (2,2-Difluoropropyl)benzene include:
Key Observations :
- Brominated derivatives (e.g., 162783-79-1) exhibit higher molecular weights due to bromine substitution, enhancing their utility in Suzuki-Miyaura couplings .
- Cyclopropyl analogs (e.g., 1393563-14-8) replace the propyl chain with a strained cyclopropane ring, altering electronic and steric profiles .
Physicochemical Properties
While direct data on This compound is sparse, comparisons with analogs reveal trends:
- Polarity: Fluorine atoms increase polarity compared to non-fluorinated propylbenzenes, improving solubility in polar aprotic solvents.
- Stability : The difluoropropyl group enhances metabolic stability in bioactive molecules, a trait shared with cyclopropyl derivatives .
- Synthesis Yields : Brominated analogs like 1-Bromo-4-(1,1-difluoropropyl)benzene are synthesized in moderate yields (~54.5%), suggesting challenges in fluorination steps .
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